tert-Butyl (3-bromo-4-methyl-5-nitropyridin-2-yl)carbamate
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Overview
Description
tert-Butyl N-(3-bromo-4-methyl-5-nitropyridin-2-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, a methyl group, and a nitro group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-bromo-4-methyl-5-nitropyridin-2-yl)carbamate typically involves the following steps:
Industrial Production Methods
Industrial production methods for tert-butyl N-(3-bromo-4-methyl-5-nitropyridin-2-yl)carbamate may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(3-bromo-4-methyl-5-nitropyridin-2-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), palladium catalysts, bases (e.g., Cs2CO3), solvents (e.g., 1,4-dioxane).
Reduction: Hydrogen gas, palladium catalysts.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products
Substitution: Various substituted pyridine derivatives.
Reduction: Amino-substituted pyridine derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
tert-Butyl N-(3-bromo-4-methyl-5-nitropyridin-2-yl)carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl N-(3-bromo-4-methyl-5-nitropyridin-2-yl)carbamate involves its interaction with molecular targets and pathways within biological systems. The bromine and nitro groups play a crucial role in its reactivity and binding affinity to specific enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in similar synthetic applications.
tert-Butyl N-(2-bromoethyl)carbamate: Another brominated carbamate with different substitution patterns.
tert-Butyl bromoacetate: A related compound used in organic synthesis.
Uniqueness
tert-Butyl N-(3-bromo-4-methyl-5-nitropyridin-2-yl)carbamate is unique due to the specific combination of functional groups attached to the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H14BrN3O4 |
---|---|
Molecular Weight |
332.15 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-4-methyl-5-nitropyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H14BrN3O4/c1-6-7(15(17)18)5-13-9(8(6)12)14-10(16)19-11(2,3)4/h5H,1-4H3,(H,13,14,16) |
InChI Key |
XIWZYIIMGGXVAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1[N+](=O)[O-])NC(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
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